

The Historical Use of Dichroa febrifuga in Traditional Medicine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichroa febrifuga Lour., commonly known as Chang Shan (常山), has a rich and well-documented history in traditional medicine, particularly in Traditional Chinese Medicine (TCM), where it is recognized as one of the 50 fundamental herbs.[1][2][3] For centuries, it has been the go-to herbal remedy for treating fevers and, most notably, malaria. This technical guide provides an in-depth analysis of the historical and traditional applications of Dichroa febrifuga, its active compounds, and the modern scientific understanding of its mechanisms of action. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its ethnopharmacological relevance and potential for modern therapeutic development.

Traditional and Historical Context

The use of Dichroa febrifuga is deeply rooted in Traditional Chinese Medicine, with historical records of its application dating back centuries.[4] The dried root of the plant is the primary part used medicinally and is officially listed in the Chinese Pharmacopoeia.[5][6]

Traditional Chinese Medicine (TCM) Properties

In TCM, Chang Shan is characterized by the following properties:

Taste: Bitter, Pungent[7]



- Nature: Cold[7]
- Organ Affinity: Heart, Liver, and Lung[7][8]
- Main Actions: Stops malaria, Clears Damp-Phlegm from the chest[7]

Primary Traditional Uses

The primary traditional application of Dichroa febrifuga has been for the treatment of intermittent fevers, a hallmark symptom of malaria.[4][7] It was also employed as an expectorant to clear phlegm and as an emetic.[9]

Traditional Preparations and Formulations

Traditionally, the dried root of Dichroa febrifuga is prepared as a decoction by boiling it in water. [8] To mitigate its significant side effects, primarily nausea and vomiting, it was rarely used alone.[9] Traditional formulations often included other herbs such as:

- Glycyrrhiza glabra (Licorice): To harmonize the formula and reduce toxicity.
- Ziziphus jujuba (Jujube): To protect the stomach and moderate the harshness of other ingredients.[2]
- Zingiber officinale (Ginger): To warm the stomach and counteract the cold nature of Chang Shan, further reducing nausea.[2]

A notable classical formula containing Dichroa febrifuga is Jie Nue Qi Bao Yin, which is used to regulate cold and heat, harmonize the stomach, and direct rebellious Qi downward to treat malaria.[10]

Active Compounds and Pharmacology

Modern phytochemical research has identified the primary active constituents of Dichroa febrifuga as the quinazoline alkaloids **febrifugine** and iso**febrifugine**.[2] These compounds are responsible for the plant's potent antimalarial effects.[2]



Quantitative Data from Traditional Use and Modern Research

The following tables summarize the available quantitative data regarding the traditional use and preclinical/clinical research on Dichroa febrifuga and its derivatives.

Parameter	Value	Source
Traditional Dosage (TCM)	5-9 g of dried root	[7][11]
Toxic Dose (TCM)	10 g of dried roots	[11]
Febrifugine Dihydrochloride (Human Trial for P. vivax)	1.25 mg every 6 hours (discontinued due to vomiting)	[12]
Febrifugine Dihydrochloride (Human Trial for P. vivax)	0.625 mg every 6 hours for 14 days	[12]

Study Type	Model	Compound	Efficacy/Activit y	Source
In vitro Antimalarial Activity	P. lophurae (duck model)	Febrifugine	100 times more active than quinine	[9]
In vitro Antimalarial Activity	P. cynomolgi (rhesus monkey)	Febrifugine	50 times more active than quinine	[9]
Inhibition of Th17 Differentiation	Murine T cells	Halofuginone	IC50 of 3.6 ± 0.4 nM	[13]
Antioxidant Activity	DPPH radical scavenging assay	Watery extract of roots	IC50 = 27.18 μg/mL	[14]
Antioxidant Activity	DPPH radical scavenging assay	Ethanol extract of roots	IC50 = 48.26 μg/mL	[14]



Paramet er	Route	Dose	t1/2	AUC(0- t)	CL	Bioavail ability	Source
Febrifugi ne	Intraveno us	2 mg/kg	3.2 ± 1.6 h	1607.5 ± 334.1 ng·h/mL	1.2 ± 0.2 L/(kg·h)	-	[15]
Febrifugi ne	Oral	6 mg/kg	2.6 ± 0.5 h	2208.6 ± 253.1 ng·h/mL	2.6 ± 0.3 L/(kg·h)	45.8%	[15]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning Dichroa febrifuga and its active compounds.

Extraction and Isolation of Febrifugine

Objective: To extract and isolate **febrifugine** from the dried roots of Dichroa febrifuga.

Methodology:

- Grinding: 5 kg of dried roots of D. febrifuga are ground into a coarse powder.
- Maceration: The ground material is macerated in 14 liters of methanol at room temperature for one week.
- Filtration and Evaporation: The mixture is filtered, and the solvent is evaporated to yield a crude methanol extract.
- Acid-Base Extraction: The crude extract (approximately 153 g) is suspended in 130 ml of 0.1
 M HCI.[16]

Further purification steps, such as liquid-liquid extraction and chromatography, are typically employed to isolate pure **febrifugine**.



In Vivo Anti-inflammatory Assay: Carrageenan-Induced Mouse Paw Edema

Objective: To evaluate the anti-inflammatory properties of compounds isolated from Dichroa febrifuga.

Methodology:

- Animal Model: Male Swiss albino mice are used.
- Groups:
 - Negative Control: Saline (0.9% w/v NaCl)
 - Positive Control: Diclofenac (10 mg/kg)
 - Test Groups: Isolated compounds (e.g., isoarborinol) at various doses (12.5, 25, and 50 mg/kg)
- Administration: The test compounds, positive control, and negative control are administered intraperitoneally 1 hour before the induction of inflammation.
- Induction of Edema: 40 μ L of 1% carrageenan solution is injected into the subplantar region of the right hind paw of each mouse.
- Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
- Analysis: The percentage of edema inhibition is calculated for each group relative to the negative control group.[17]

In Vivo Acute Toxicity Study

Objective: To determine the acute toxicity of Dichroa febrifuga extracts.

Methodology:

Animal Model: Albino rats are used.



- Groups: Animals are divided into multiple groups, with each group receiving a different concentration of the extract.
- Administration: Watery and ethanol extracts of D. febrifuga are administered orally via a stomach tube at fixed dose levels (e.g., 175, 550, 1750, and 5000 mg/kg body weight).
- Observation: The animals are observed for any signs of toxicity and mortality over a specified period.
- Results: The study found that both watery and ethanol extracts did not show acute toxic
 effects up to a dose of 5000 mg/kg body weight in albino mice.[14]

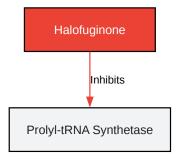
Signaling Pathways and Mechanisms of Action

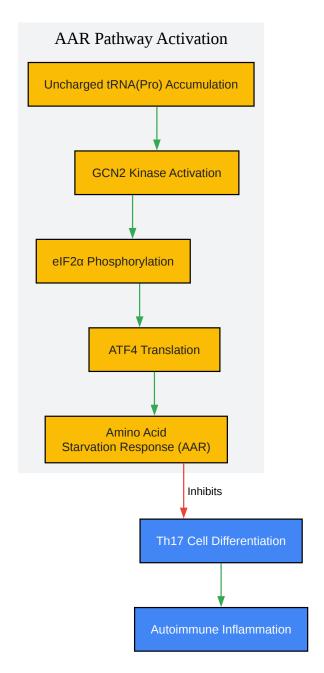
Modern research has elucidated the molecular mechanisms underlying the therapeutic and toxic effects of Dichroa febrifuga's active compounds, particularly halofuginone, a derivative of **febrifugine**.

Inhibition of Th17 Cell Differentiation via the Amino Acid Starvation Response (AAR) Pathway

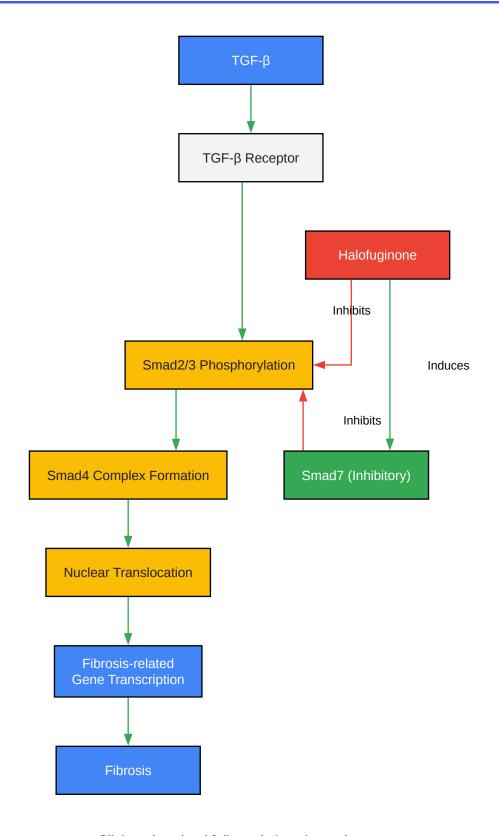
Halofuginone has been shown to selectively inhibit the differentiation of pro-inflammatory Th17 cells.[4][13] This is a key mechanism for its potential in treating autoimmune diseases.











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